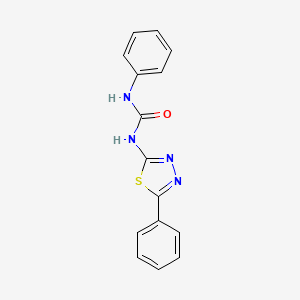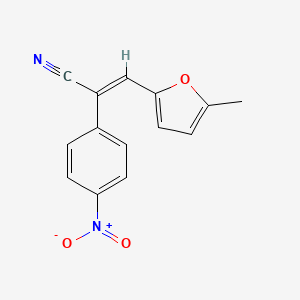
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide, commonly known as CDMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CDMA is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Mecanismo De Acción
CDMA selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 by CDMA leads to the induction of apoptosis in cancer cells and the regulation of neuronal survival and death.
Biochemical and Physiological Effects:
CDMA has been shown to induce apoptosis in cancer cells and regulate neuronal survival and death. It has also been found to inhibit the proliferation of cancer cells and induce cell cycle arrest. CDMA has been shown to have low toxicity and high selectivity for CK2, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDMA has several advantages for lab experiments, including its high selectivity for CK2, low toxicity, and potential applications in cancer therapy and neurodegenerative diseases. However, CDMA has some limitations, including its low solubility in water and its limited availability.
Direcciones Futuras
There are several future directions for the study of CDMA. One direction is the optimization of the synthesis method to increase the yield and improve the solubility of CDMA. Another direction is the study of CDMA in combination with other cancer therapies to enhance its efficacy. Additionally, the study of CDMA in animal models of cancer and neurodegenerative diseases could provide further insights into its potential applications in these areas. Overall, CDMA has the potential to be a valuable tool in medicinal chemistry and cancer therapy.
Métodos De Síntesis
The synthesis of CDMA involves the reaction of 2-chloro-4,6-dimethylphenol with 4-methyl-2-pyridinecarboxylic acid in the presence of thionyl chloride. The resulting acid chloride is then reacted with N,N-dimethylacetamide to yield CDMA. The overall yield of the synthesis is around 40%.
Aplicaciones Científicas De Investigación
CDMA has been extensively studied for its potential applications in medicinal chemistry. It has been found to be a potent inhibitor of CK2, which is overexpressed in various types of cancer. Inhibition of CK2 has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy. CDMA has also been studied for its potential applications in neurodegenerative diseases, as CK2 is involved in the regulation of neuronal survival and death.
Propiedades
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-4-5-18-14(8-10)19-15(20)9-21-16-12(3)6-11(2)7-13(16)17/h4-8H,9H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIZITWMTSKRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=C(C=C(C=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5730713.png)

![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5730726.png)
![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5730733.png)

![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)
![ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B5730758.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5730771.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)


![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)